2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride
Description
2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is a brominated aromatic amine salt with the molecular formula C₁₀H₁₃BrN·HCl and a molecular weight of 265.6 g/mol. The compound features a phenyl ring substituted with a bromine atom at the para position and methyl groups at the ortho (2,6-) positions, attached to an ethylamine backbone that is protonated as a hydrochloride salt. This structural motif is common in pharmaceutical intermediates and bioactive molecules, particularly those targeting neurotransmitter receptors due to the amine functionality.
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7-5-9(11)6-8(2)10(7)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTAIELNWWBFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCN)C)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 2,6-dimethylphenylacetonitrile followed by reduction and subsequent amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reduction step may involve catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base
Biological Activity
2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromo substituent on a dimethylphenyl ring, which can influence its biological interactions. The structural formula can be represented as follows:
The biological activity of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The bromo group enhances lipophilicity, facilitating cell membrane penetration and receptor binding.
- Receptor Interaction : This compound likely interacts with serotonin receptors (e.g., HTR2A and HTR2C), which are involved in mood regulation and anxiety responses. Activation of these receptors can lead to downstream signaling through G-proteins, affecting intracellular calcium levels and other second messengers .
- Enzyme Modulation : The compound may also act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways relevant to neuropharmacology .
Biological Activity
Research indicates that 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride exhibits a range of biological activities:
- Neuropharmacological Effects : The compound has been studied for its effects on mood and anxiety disorders due to its action on serotonin receptors.
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines. For instance, similar compounds have shown IC50 values indicating effective inhibition of cell proliferation in breast cancer models .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Neuropharmacological | Modulates serotonin receptors | |
| Antitumor | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Potential modulatory effects |
Case Studies
Several case studies highlight the clinical implications of compounds structurally related to 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride:
- Clinical Case Reports : A study involving a patient exposed to a related compound (25I-NBOMe) showed significant neurotoxic effects including seizures and agitation. This underscores the importance of understanding the pharmacodynamics of similar compounds .
- Experimental Models : In animal models, compounds with similar structures have demonstrated significant antitumor activities, inhibiting metastasis in models of triple-negative breast cancer (TNBC). These findings suggest that further exploration into the therapeutic potential of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride could be warranted .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride exhibit significant anticancer properties. Studies have focused on its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, one study demonstrated that the compound could disrupt cell cycle progression in breast cancer cells, leading to increased cell death through mitochondrial pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes, leading to cell lysis and death. In vitro studies have reported effectiveness against various strains of bacteria, including resistant strains .
Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. Research indicates potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Synthetic Strategies
The synthesis of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 2,6-dimethylphenyl ethanamine followed by hydrolysis to yield the hydrochloride salt form. Various synthetic routes have been explored to optimize yield and purity, including methods utilizing nickel-catalyzed reactions for functionalization .
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The findings revealed that treatment with varying concentrations led to a dose-dependent reduction in cell viability, attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting potential as an alternative treatment for bacterial infections .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several phenethylamine derivatives and halogenated aryl amines. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Substituent Effects: Methyl vs. Halogen Position: The para-bromine in the target compound contrasts with meta-bromine in 2-(3-bromo-2,6-difluorophenyl)ethan-1-amine HCl, which alters steric and electronic interactions with biological targets .
Pharmacological Implications: 2C-B (4-bromo-2,5-dimethoxyphenethylamine HCl) is a serotonin 5-HT₂A receptor agonist with hallucinogenic properties. The target compound’s dimethyl substitution likely reduces receptor affinity due to the absence of hydrogen-bonding methoxy groups . The pyrrolidinyl acetamide analog () replaces the ethylamine with a bulkier, non-basic group, likely shifting activity toward non-CNS targets .
Synthetic Routes :
- The target compound may be synthesized via bromination of 2,6-dimethylphenethylamine followed by HCl salt formation, analogous to methods for 2C-B derivatives (e.g., General Procedure A in ) .
- Fluorinated analogs () require halogen-exchange reactions or directed ortho-metalation, introducing additional synthetic complexity .
Physicochemical Properties
- Solubility: The hydrochloride salt improves aqueous solubility compared to freebase forms.
- Stability : Bromine’s electronegativity stabilizes the aromatic ring against oxidative degradation, while methyl groups may enhance shelf-life compared to electron-rich methoxy derivatives .
Q & A
Basic: What are the recommended synthetic routes and purification methods for 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride?
Methodological Answer:
The synthesis typically involves bromination of a pre-substituted phenyl precursor, followed by alkylation or reductive amination. For example:
Bromination : Start with 2,6-dimethylphenyl derivatives and introduce bromine at the para position using electrophilic aromatic substitution (e.g., Br₂ with FeBr₃) .
Ethylamine Introduction : Use a Gabriel synthesis or reductive amination of the corresponding ketone (e.g., NaBH₄/CeCl₃ reduction of a nitrile intermediate) .
Hydrochloride Salt Formation : React the free amine with HCl in anhydrous ethanol, followed by recrystallization from acetone/ether for purification .
Key Considerations : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and confirm purity by melting point and HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., methyl at C2/C6, bromine at C4). Aromatic protons appear as distinct multiplets (~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256 for the free amine, [M-Cl]⁺ for the hydrochloride) .
- HPLC : Reverse-phase HPLC (UV detection at 254 nm) to assess purity (>98%) and resolve potential byproducts (e.g., unreacted precursors) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine powders .
- Waste Management : Collect aqueous waste in labeled containers for halogenated organics and neutralize with 10% NaOH before disposal via licensed hazardous waste facilities .
- Spill Response : Absorb spills with vermiculite, seal in containers, and avoid direct contact with skin .
Advanced: How can experimental design (DoE) optimize reaction conditions for higher yields?
Methodological Answer:
Apply Design of Experiments (DoE) to screen variables:
Factors : Temperature (40–80°C), solvent polarity (EtOH vs. THF), and stoichiometry (amine:HCl ratio).
Response Variables : Yield (gravimetric analysis), purity (HPLC).
Statistical Analysis : Use a central composite design (CCD) to identify optimal conditions. For example, higher temperatures may accelerate amination but risk decomposition .
Case Study : A 2² factorial design reduced trial counts by 50% while achieving >85% yield in analogous reactions .
Advanced: How can computational modeling predict reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model bromination transition states and identify regioselectivity drivers (e.g., steric effects from methyl groups at C2/C6) .
- Reaction Path Search : Tools like GRRM or AFIR can map intermediates (e.g., protonated amine during salt formation) and predict side reactions (e.g., over-alkylation) .
Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine models .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
Variable Temperature NMR : Probe dynamic effects (e.g., restricted rotation of the bromophenyl group) causing splitting anomalies .
COSY/NOESY : Confirm coupling between aromatic protons and adjacent substituents (e.g., methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
